molecular formula C25H17ClN2O2S B12164809 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

Cat. No.: B12164809
M. Wt: 444.9 g/mol
InChI Key: ZRECHBAMRMTXJQ-UHFFFAOYSA-N
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Description

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is a high-purity, research-grade chemical compound designed for investigative applications in oncology and kinase research. This synthetic small molecule belongs to the thieno[2,3-d]pyrimidine class, which are recognized as bioisosteres of biological nitrogenous bases and quinazolines, making them particularly valuable in medicinal chemistry and drug discovery programs . Thieno[2,3-d]pyrimidine derivatives have demonstrated significant potential as targeted anti-cancer agents, with published research confirming that analogs of this chemical class exhibit remarkable nanomolar potency as phosphoinositide 3-kinase (PI3K) inhibitors and show promising oral activity in preclinical models . These compounds represent an important structural framework in the development of novel therapeutic agents, particularly for their favorable pharmacokinetic properties and significant in vivo anti-cancer efficacy observed in related derivatives . The structural architecture of this compound features a chlorophenyl substitution pattern that may influence its electron-withdrawing characteristics and biological activity, while the phenylmethoxyphenoxy moiety potentially enhances molecular diversity for structure-activity relationship studies. Related thienopyrimidine analogs have shown potent anti-proliferative effects against various cancer cell lines, including breast cancer models such as MCF-7 and MDA-MB-231, through mechanisms that may include cell cycle arrest at specific phases (G1 or G2, depending on the cell type) . The compound is provided exclusively for research applications in laboratory settings. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are responsible for confirming the specific identity and purity of the product for their particular experimental applications, as comprehensive analytical data may not be available for this specialized research chemical.

Properties

Molecular Formula

C25H17ClN2O2S

Molecular Weight

444.9 g/mol

IUPAC Name

5-(2-chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine

InChI

InChI=1S/C25H17ClN2O2S/c26-22-9-5-4-8-20(22)21-15-31-25-23(21)24(27-16-28-25)30-19-12-10-18(11-13-19)29-14-17-6-2-1-3-7-17/h1-13,15-16H,14H2

InChI Key

ZRECHBAMRMTXJQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C4C(=CSC4=NC=N3)C5=CC=CC=C5Cl

Origin of Product

United States

Preparation Methods

Gewald Reaction for 2-Chlorophenylthiophene

Reagents and Conditions :

  • Substrates : 2-Chloroacetophenone (α-methylene carbonyl compound), malononitrile, sulfur.

  • Base : Morpholine or triethylamine.

  • Solvent : DMF.

  • Temperature : 50–60°C, overnight.

Mechanism :
The reaction proceeds via a multi-component condensation. 2-Chloroacetophenone reacts with malononitrile and sulfur in the presence of a base to form a 2-aminothiophene intermediate with a 2-chlorophenyl substituent.

Key Optimization :

  • Base Selection : Morpholine enhances reaction efficiency compared to triethylamine, as demonstrated in thieno[2,3-d]pyrimidine syntheses.

  • Yield : Reported yields for analogous thiophene derivatives range from 10% to 57%, depending on base and solvent.

Pyrimidine Ring Cyclization

The thiophene intermediate undergoes cyclization to form the thieno[2,3-d]pyrimidin-4-one core.

Cyclization with Aldehydes

Reagents and Conditions :

  • Aldehyde : Formic acid derivatives or aliphatic aldehydes.

  • Catalyst : Concentrated HCl.

  • Solvent : Dry DMF.

Procedure :
The 2-aminothiophene intermediate reacts with an aldehyde in the presence of HCl to form the pyrimidinone ring. This step is analogous to methods used for morpholine-based derivatives.

Example :
Reaction of the thiophene intermediate with formaldehyde under HCl catalysis yields the pyrimidinone, which is isolated via precipitation with ice.

Chlorination at Position 4

The hydroxyl group at position 4 of the pyrimidinone is converted to a chloride to enable nucleophilic substitution.

POCl₃-Mediated Chlorination

Reagents and Conditions :

  • Chlorinating Agent : POCl₃.

  • Temperature : Reflux (80–100°C).

  • Time : 4–12 hours.

Procedure :
The pyrimidinone is treated with excess POCl₃, followed by neutralization with aqueous ammonia. This step is widely adopted in thieno[2,3-d]pyrimidine synthesis.

Yield :
Chlorination efficiency typically exceeds 80%, as reported for similar pyrimidinones.

Substitution at Position 4: Introduction of 4-Phenylmethoxyphenoxy Group

The 4-chloro intermediate undergoes nucleophilic aromatic substitution (SNAr) with 4-phenylmethoxyphenol.

SNAr Reaction Conditions

Reagents and Conditions :

  • Nucleophile : Sodium salt of 4-phenylmethoxyphenol.

  • Base : K₂CO₃ or DIEA.

  • Solvent : DMF or DMSO.

  • Temperature : 80–110°C.

Procedure :
The 4-chlorothieno[2,3-d]pyrimidine reacts with the phenoxide under basic conditions to replace the chlorine with the phenoxy group.

Critical Factors :

  • Steric Effects : The 2-chlorophenyl group at position 5 may influence reaction kinetics due to steric hindrance.

  • Polarity : Electron-withdrawing groups on the pyrimidine ring enhance the electrophilicity of the C-Cl bond, facilitating substitution.

Synthetic Workflow and Data Summary

Below is a consolidated table of the synthetic steps, reagents, and yields based on analogous systems.

Step Reagents/Conditions Yield References
1. Gewald Reaction2-Chloroacetophenone, malononitrile, S, morpholine, DMF, 50–60°C10–57%
2. CyclizationHCl, aldehyde, DMF, reflux40–80%
3. ChlorinationPOCl₃, reflux, 4–12 hours>80%
4. SNAr Substitution4-Phenylmethoxyphenol, K₂CO₃, DMF, 80–110°C50–70%

Research Findings and Optimization

Gewald Reaction Optimization

  • Base Impact : Morpholine outperforms imidazole in thiophene formation, as shown in thieno[2,3-d]pyrimidine syntheses.

  • Solvent Effects : DMF enhances solubility and reaction rate compared to ethanol.

Chlorination Efficiency

  • POCl₃ vs. SOCl₂ : POCl₃ is preferred for pyrimidinone chlorination due to higher yields and fewer side reactions .

Chemical Reactions Analysis

Types of Reactions

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of certain groups with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more oxidized derivatives, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Kinase Inhibition

Research indicates that compounds within the thieno[2,3-d]pyrimidine class exhibit significant biological activities, particularly as inhibitors of specific kinases. For instance, derivatives have shown promising results in inhibiting FLT3 kinase , which is implicated in various cancers. The structural features of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine suggest it may share similar inhibitory potential due to its ability to interact with kinase targets effectively .

Cancer Therapy

Studies have demonstrated that thieno[2,3-d]pyrimidines can induce autophagy in cancer cells, suggesting a role in cancer therapy . The compound's unique arrangement of functional groups may contribute to its efficacy in targeting cancer cells while sparing normal cells.

Case Studies and Research Findings

  • Inhibition Studies : In one study, derivatives of thieno[2,3-d]pyrimidines were synthesized and evaluated for their kinase inhibitory activities. The results indicated that specific substitutions could enhance inhibitory potency against FLT3 kinase .
  • Anticancer Activity Evaluation : A series of compounds derived from thieno[2,3-d]pyrimidines were tested for antiproliferative activity against various human cancer cell lines (e.g., A375, DU145). Some derivatives exhibited significant cytotoxicity compared to control groups .

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)-4-(4-methoxyphenoxy)thieno[2,3-d]pyrimidineSimilar core with different halogenPotential FLT3 inhibitor
5-(Phenyl)-4-(naphthyloxy)thieno[2,3-d]pyrimidineNaphthalene substitutionCytotoxicity against cancer cell lines
6-(Benzothiazol-2-yl)-5-methylthieno[2,3-d]pyrimidineDifferent heterocyclic substitutionAntimicrobial activity

Mechanism of Action

The mechanism of action of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Substituent Effects on the Thieno[2,3-d]pyrimidine Core

The activity of thieno[2,3-d]pyrimidines is highly dependent on substituents at positions 4 and 3. Key analogs include:

  • 5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine (): Molecular formula: C₁₈H₉Cl₃N₂OS Features a 4-chlorophenyl group at position 5 and a 2,4-dichlorophenoxy group at position 4. The electron-withdrawing chlorine substituents enhance binding to DHFR and TS .
  • 4-Chloro-5-(2-chlorophenyl)-2-isopropylthieno[2,3-d]pyrimidine (): Molecular formula: C₁₅H₁₂Cl₂N₂S Substituted with an isopropyl group at position 2, which may influence steric interactions in enzyme binding.
Compound Position 5 Substituent Position 4 Substituent Molecular Weight (g/mol) Key Activity
Target Compound 2-Chlorophenyl 4-Phenylmethoxyphenoxy ~532.03 Not reported
5-(4-Chlorophenyl)-4-(2,4-dichlorophenoxy) analog () 4-Chlorophenyl 2,4-Dichlorophenoxy 407.69 DHFR/TS inhibition
4-Chloro-5-(2-chlorophenyl)-2-isopropyl analog () 2-Chlorophenyl Chloro + isopropyl 323.24 Not reported

Role of Aromaticity and Hydrogen Bonding

Thieno[2,3-d]pyrimidines exhibit superior DHFR inhibition compared to pyrrolo[2,3-d]pyrimidines due to:

  • Aromaticity: The thieno ring’s aromaticity mimics the pteridine ring of folate, enhancing binding .
  • Hydrogen Bonding: The thieno core contains a hydrogen bond acceptor (sulfur atom), while pyrrolo analogs have a donor (NH group), reducing compatibility with DHFR’s active site .

Functional Comparison: Enzyme Inhibition and Antimicrobial Activity

Dual TS/DHFR Inhibition

  • Non-classical analogs (e.g., compounds 5–13 in ): Exhibit IC₅₀ values of 0.11–4.6 µM for TS and 0.56–5.6 µM for DHFR. Electron-withdrawing groups (e.g., 4-Cl, 4-NO₂) at the phenyl ring enhance TS inhibition .

Antimicrobial Activity

  • Thieno[2,3-d]pyrimidine-4(3H)-thione derivatives (): Show moderate activity against Proteus vulgaris and Pseudomonas aeruginosa (comparable to Synthomycin and superior to Streptomycin).
  • Chromeno[2,3-d]pyrimidines (): Exhibit cytotoxic activity against A-549 and HT-29 cancer cell lines.

The target compound’s phenylmethoxy group may improve lipophilicity, enhancing membrane permeability and antimicrobial efficacy, though this requires experimental validation.

Key Research Findings and Trends

Substituent Electronic Effects: Electron-withdrawing groups (Cl, NO₂) at position 4 enhance TS/DHFR inhibition by stabilizing enzyme interactions . Methoxy groups (electron-donating) may reduce potency but improve pharmacokinetic properties like solubility .

Ring System Superiority: Thieno[2,3-d]pyrimidines outperform pyrrolo analogs in DHFR inhibition due to structural mimicry of folate .

Antimicrobial SAR :

  • Incorporation of heterocycles (e.g., oxadiazole, triazole) at position 6 enhances antifungal activity .

Biological Activity

5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is a synthetic compound belonging to the thienopyrimidine family. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine is C25H17ClN2O2SC_{25}H_{17}ClN_{2}O_{2}S with a molecular weight of approximately 444.93 g/mol. The compound features a thieno[2,3-d]pyrimidine core, which is known for its pharmacological significance.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For instance, compounds with similar structures have shown promising results against various cancer cell lines.

  • Case Study: Antitumor Efficacy
    • A study evaluated the cytotoxic effects of thienopyrimidine derivatives on multiple cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The results indicated that certain derivatives exhibited IC50 values lower than those of standard chemotherapeutic agents like etoposide, suggesting enhanced efficacy in inhibiting tumor growth .
CompoundCell LineIC50 Value (µM)
5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidineMCF-70.09
Similar DerivativeA5490.03

Antimicrobial Activity

The antimicrobial properties of thienopyrimidine derivatives have also been extensively studied.

  • In Vitro Antimicrobial Testing
    • A series of derivatives were tested against various bacterial strains including Escherichia coli, Staphylococcus aureus, and Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) was determined for each compound.
Bacterial StrainMIC (µg/mL) for 5-(2-Chlorophenyl)-4-(4-phenylmethoxyphenoxy)thieno[2,3-d]pyrimidine
E. coli32
S. aureus16
M. tuberculosis8

The compound demonstrated significant antibacterial activity, particularly against Gram-positive bacteria .

Anti-inflammatory Activity

Thienopyrimidine derivatives have also been investigated for their anti-inflammatory effects.

  • Mechanism of Action
    • The anti-inflammatory properties are often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). In vitro assays indicated that the thienopyrimidine scaffold could effectively reduce inflammation markers in cell cultures .

Q & A

Q. Table 1: Synthesis Optimization Parameters

StepReagents/ConditionsYield (%)Reference
CyclizationFormic acid, reflux (16–18 h)85%
ChlorinationPOCl₃, 80°C (2 h)94%
Phenoxy SubstitutionNaOH, acetone/H₂O, 70°C (24 h)72–89%

How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Answer:
Methodology :

  • ¹H/¹³C NMR : Verify aromatic proton environments (δ 7.1–7.6 ppm for chlorophenyl and phenoxy groups) and carbon shifts (123–158 ppm for heterocyclic carbons) .
  • IR Spectroscopy : Identify C=N (1646 cm⁻¹), C-Cl (739 cm⁻¹), and C-O (1362 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS peaks (e.g., m/z 331 [M+H]⁺) confirm molecular weight .

Q. Table 2: Key Spectroscopic Signatures

TechniqueCharacteristic Peaks/ShiftsFunctional Group Confirmation
¹H NMRδ 7.25–7.65 (multiplet, aromatic protons)Chlorophenyl/phenoxy groups
¹³C NMR155–158 ppm (pyrimidine C=N)Heterocyclic core
IR1646 cm⁻¹ (C=N), 739 cm⁻¹ (C-Cl)Ring structure and substituents

What preliminary biological screening approaches assess the compound's pharmacological potential?

Answer:
Screening Workflow :

  • Antimicrobial Assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi .
  • Anticancer Evaluation : MTT assays on cancer cell lines (e.g., MCF-7, HT1080) to measure IC₅₀ values .
  • Enzyme Inhibition : Dihydrofolate reductase (DHFR) inhibition studies using spectrophotometric methods .

Q. Table 3: Example Bioactivity Data for Analogues

Compound SubstituentBiological Activity (IC₅₀/MIC)Reference
4-Chlorophenylamino-methylIC₅₀ = 3 µM (HT1080)
3,4,5-TrimethoxyphenylMIC = 12.5 µg/mL (E. coli)

How can structure-activity relationship (SAR) studies optimize bioactivity?

Answer:
SAR Strategies :

  • Substituent Variation : Test electron-withdrawing (e.g., -Cl, -CF₃) vs. electron-donating (e.g., -OCH₃) groups on phenyl rings to modulate target binding .
  • Scaffold Modification : Replace thieno[2,3-d]pyrimidine with related cores (e.g., tetrazolo-thieno hybrids) to enhance solubility .

Q. Table 4: Substituent Impact on Activity

Substituent PositionActivity TrendReference
4-Cl on phenyl ring↑ Cytotoxicity (HT1080)
3,4,5-OCH₃ on phenyl ring↑ Antimicrobial activity

What strategies resolve contradictions in cytotoxicity data across cell lines?

Answer:
Methodological Approaches :

  • Assay Standardization : Use identical protocols (e.g., incubation time, cell density) to minimize variability .
  • Purity Validation : Confirm compound purity (>95%) via HPLC to exclude impurities affecting results .
  • Mechanistic Follow-Up : Combine cytotoxicity assays with target-specific studies (e.g., DHFR inhibition) to explain selectivity .

What advanced methods elucidate the compound's binding mode with biological targets?

Answer:
Analytical Techniques :

  • X-ray Crystallography : Resolve 3D structure of protein-ligand complexes (e.g., DHFR) to identify binding interactions .
  • Molecular Docking : Use software (e.g., AutoDock) to predict binding poses and guide synthetic modifications .

Case Study :
XRD analysis of thieno[2,3-d]pyrimidin-4-one derivatives revealed planar conformation critical for intercalation into DNA or enzyme active sites .

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